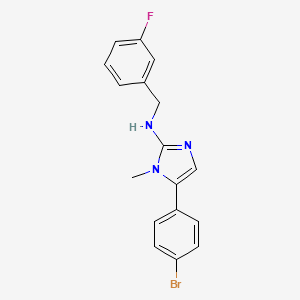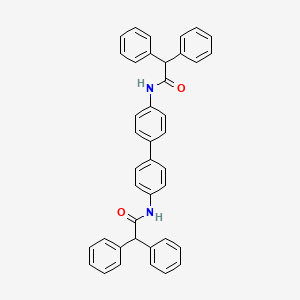
heptyl N-(4-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C14H20INO2. It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–).
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl N-(4-iodophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of heptyl alcohol with 4-iodophenyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Heptyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodophenyl group can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine yields the corresponding amide.
Oxidation and Reduction: Oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Hydrolysis: The major products are the corresponding amine and alcohol.
Scientific Research Applications
Heptyl N-(4-iodophenyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of heptyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Heptyl N-(4-bromophenyl)carbamate
- Heptyl N-(4-chlorophenyl)carbamate
- Heptyl N-(4-fluorophenyl)carbamate
Uniqueness
Heptyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom in the 4-iodophenyl group. This iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. Additionally, the iodine atom can be easily replaced by other nucleophiles, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H20INO2 |
|---|---|
Molecular Weight |
361.22 g/mol |
IUPAC Name |
heptyl N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C14H20INO2/c1-2-3-4-5-6-11-18-14(17)16-13-9-7-12(15)8-10-13/h7-10H,2-6,11H2,1H3,(H,16,17) |
InChI Key |
WPSCDQYLKAXHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11563535.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11563539.png)
![N'-[(E)-anthracen-9-ylmethylidene]-3-methylbenzohydrazide](/img/structure/B11563548.png)
![4-[(2E)-2-benzylidenehydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11563550.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11563552.png)
![1,2-Dimethyl-4-({3-[(2-toluidinocarbothioyl)oxy]benzoyl}amino)benzene](/img/structure/B11563559.png)

![4-[(E)-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]imino}methyl]phenol](/img/structure/B11563568.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11563574.png)
![N-(3-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11563586.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-ethyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11563598.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563606.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-nitrobenzamide](/img/structure/B11563611.png)
